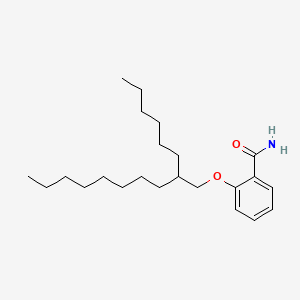

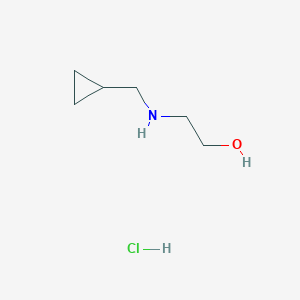

(3-Chloro-5-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (3-Chloro-5-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a synthetic molecule that appears to be related to various research efforts in the development of bioactive compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in the papers may offer insights into its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with substituted aromatic compounds. For instance, the synthesis of a bioisostere of an aldose reductase inhibitor involved the use of a difluorinated hydroxyphenyl group attached to a pyrrole, which was found to be a potent in vitro inhibitor . Similarly, the synthesis of a pyrazole derivative started with a chloro-fluoroanisole, which underwent several reactions including Grignard reaction and oxidation to yield the desired product . These methods suggest that the synthesis of the compound may also involve halogenated aromatic building blocks and a series of functional group transformations.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods and, in some cases, X-ray diffraction. For example, the crystal structure of a chlorobenzoyloxy-substituted compound was determined, revealing specific bond lengths and intermolecular hydrogen bonding patterns . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and can provide insights into the potential reactivity and interactions of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of substituents on the aromatic rings and the nature of the heterocyclic components. The papers describe the formation of various derivatives through reactions such as methylation and the introduction of electron-withdrawing or electron-donating groups to modulate the compound's properties . These reactions are indicative of the versatility of the core structure and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of halogen atoms, for example, can significantly affect the compound's lipophilicity, which in turn influences its biological activity and solubility . The intermolecular hydrogen bonds observed in the crystal structure of a related compound suggest that similar interactions could play a role in the solid-state properties of the compound .

Wissenschaftliche Forschungsanwendungen

-

Imidazole Containing Compounds

- Field : Medicinal Chemistry

- Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

- Methods : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Results : Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .

-

Fluorinated Pyrazole

- Field : Medicinal Chemistry

- Application : A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was successfully synthesized . It was found to have potential anti-breast cancer properties .

- Methods : The synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating . Molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .

- Results : The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .

Safety And Hazards

This compound may have an irritating effect on the skin, eyes, and respiratory tract. During operation, it is necessary to wear protective gloves and goggles and ensure good ventilation conditions. It should avoid contact with strong acids, strong bases, and oxidizing agents3.

Zukünftige Richtungen

The future directions for this compound would depend on its potential applications. For instance, imidazole and its derivatives show a broad range of biological activities and have become an important synthon in the development of new drugs1. Therefore, similar compounds could also have potential applications in drug development.

Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the specific sources or consult with a chemistry professional.

Eigenschaften

IUPAC Name |

(3-chloro-5-fluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-13(4-6-14)12-21-7-1-2-8-21/h1-6,9-11H,7-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQNWXMMVGMDTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643047 |

Source

|

| Record name | (3-Chloro-5-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-5-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |

CAS RN |

898764-58-4 |

Source

|

| Record name | (3-Chloro-5-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)